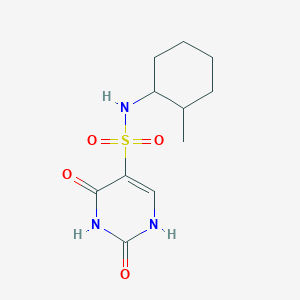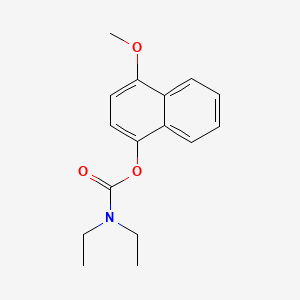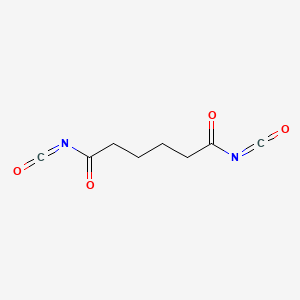
Hexanedioyl diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioyl diisocyanate, also known as 1,6-diisocyanatohexane, is an organic compound with the molecular formula C8H12N2O2. It is a colorless liquid that is primarily used in the production of polyurethanes. This compound is valued for its ability to form strong, durable polymers that are resistant to environmental degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanedioyl diisocyanate is typically synthesized through the phosgene process. This involves the reaction of hexamethylene diamine with phosgene to produce the diisocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas.
Industrial Production Methods: In industrial settings, this compound is produced using both phosgene and non-phosgene methods. The non-phosgene methods include the reduction carbonylation, oxidation carbonylation, and urea methods. These methods are preferred due to the reduced environmental and health risks associated with phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: Hexanedioyl diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis
Wissenschaftliche Forschungsanwendungen
Hexanedioyl diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polyurethanes, which are essential in coatings, adhesives, and foams.
Biology: Utilized in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: Employed in the production of medical devices and drug delivery systems.
Industry: Used in the manufacture of automotive parts, textiles, and construction materials
Wirkmechanismus
The mechanism of action of hexanedioyl diisocyanate involves its reactivity with compounds containing active hydrogen atoms, such as alcohols and amines. The isocyanate groups (-NCO) react with these compounds to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .
Vergleich Mit ähnlichen Verbindungen
- Toluene Diisocyanate (TDI)
- Methylenediphenyl Diisocyanate (MDI)
- Isophorone Diisocyanate (IPDI)
Eigenschaften
CAS-Nummer |
3998-31-0 |
|---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
hexanedioyl diisocyanate |
InChI |
InChI=1S/C8H8N2O4/c11-5-9-7(13)3-1-2-4-8(14)10-6-12/h1-4H2 |
InChI-Schlüssel |
QCAZIGRWRGTARG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)N=C=O)CC(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


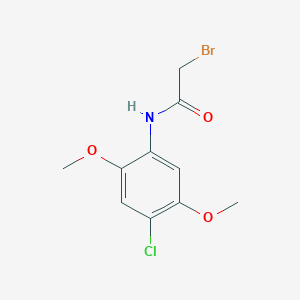

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
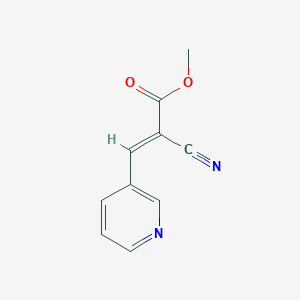
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
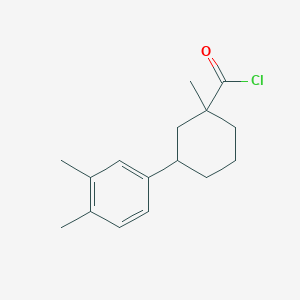

![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)


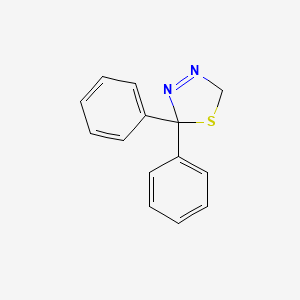
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
